molecular formula C13H10N2O3 B2985852 N-(benzo[d][1,3]dioxol-5-yl)picolinamide CAS No. 333419-51-5

N-(benzo[d][1,3]dioxol-5-yl)picolinamide

Cat. No.: B2985852
CAS No.: 333419-51-5
M. Wt: 242.234
InChI Key: QFORJOQLCRHFAV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)picolinamide (CAS: 333419-51-5) is a heterocyclic compound featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety linked to a picolinamide group (pyridine-2-carboxamide). Its molecular formula is C₁₄H₁₁N₂O₃, and it serves as a key intermediate in pharmaceutical synthesis due to its dual aromatic systems, which may enhance binding affinity in biological targets .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(10-3-1-2-6-14-10)15-9-4-5-11-12(7-9)18-8-17-11/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFORJOQLCRHFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57256392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines a picolinamide moiety with a benzo[d][1,3]dioxole group. This structural configuration is believed to contribute to its biological properties.

The mechanism through which this compound exerts its biological effects has not been fully elucidated. However, similar compounds have been reported to induce apoptosis and cause cell cycle arrest in cancer cells. These effects are likely mediated through interactions with specific proteins or enzymes involved in cell proliferation and survival pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity . For instance, derivatives of picolinamide have shown promising results against various cancer cell lines, such as A549 (lung cancer), H460 (lung cancer), and HT29 (colon cancer) cells. In particular, some derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Anti-inflammatory Properties

In addition to antitumor effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Similar compounds have been noted for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various picolinamide derivatives against cancer cell lines. The most promising compound exhibited potent cytotoxicity with IC50 values of 3.6 μM against A549 cells, 1.7 μM against H460 cells, and 3.0 μM against HT29 cells . This suggests that modifications to the picolinamide structure can enhance anticancer activity.

Study 2: Structure-Activity Relationships

Another investigation focused on the structure-activity relationships (SAR) of N-methyl-picolinamide derivatives. It was found that certain substitutions significantly impacted cytotoxicity, with specific groups enhancing efficacy against cancer cell lines . This highlights the importance of chemical modifications in optimizing biological activity.

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis and cell cycle arrest
Anti-inflammatoryInhibits TNF-α and NO production
CytotoxicityPotent activity against A549, H460, HT29 cells

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The benzo[d][1,3]dioxole scaffold is highly versatile, enabling diverse functionalization. Below is a comparative analysis of structurally related compounds:

Key Observations :
  • Electronic Effects : The picolinamide group in the target compound introduces a pyridine ring, enhancing electron-withdrawing properties compared to carboxamide derivatives (e.g., compound 3z). This may influence binding interactions in enzymatic targets .
  • Synthetic Routes : Copper-catalyzed N-arylation is a common method for attaching the benzo[d][1,3]dioxole group to amines or heterocycles (e.g., compounds 1d, 3c). Yields vary significantly (14–79%) depending on substituents and catalysts .
  • Physical Properties : Ester derivatives (e.g., methyl picolinate) exhibit higher solubility in organic solvents compared to amides, making them preferable for certain synthetic pathways .

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